molecular formula C17H26N2O5 B2855613 (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate CAS No. 1421524-91-5

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate

Cat. No. B2855613
CAS RN: 1421524-91-5
M. Wt: 338.404
InChI Key: QOQFONMKIZWDOI-UHFFFAOYSA-N
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Description

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate, also known as HMM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate can promote the expression of genes that are involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has been shown to exhibit anti-inflammatory and anti-viral properties. (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases. (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has also been shown to inhibit the replication of the hepatitis B virus (HBV) and the herpes simplex virus type 1 (HSV-1).

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate is its ability to selectively inhibit HDAC activity, making it a promising candidate for the development of anti-cancer drugs. However, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has some limitations for lab experiments, including its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the study of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate. One potential direction is the development of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate with other anti-cancer agents. Additionally, the potential use of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate as a therapeutic agent for the treatment of inflammatory and viral diseases warrants further investigation.
Conclusion:
In conclusion, (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate is a promising chemical compound that has potential applications in drug development. Its ability to selectively inhibit HDAC activity makes it a promising candidate for the development of anti-cancer drugs. Further research is needed to fully understand the potential applications of (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate and to overcome its limitations for lab experiments.

Synthesis Methods

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate can be synthesized using a multi-step process that involves the reaction of p-tolylmethylamine with 3-chloro-1-(chloromethyl)propan-2-ol, followed by the reaction of the resulting product with morpholine and formaldehyde. The final step involves the reaction of the resulting product with formic acid to obtain (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate in the form of a white crystalline powder.

Scientific Research Applications

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. (3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

formic acid;[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]-(4-methylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.CH2O2/c1-13-3-5-14(6-4-13)16(20)18-8-10-21-12-15(18)11-17(2)7-9-19;2-1-3/h3-6,15,19H,7-12H2,1-2H3;1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQFONMKIZWDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCOCC2CN(C)CCO.C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)(p-tolyl)methanone formate

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